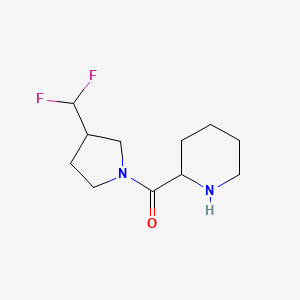
(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone
描述
(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone is a useful research compound. Its molecular formula is C11H18F2N2O and its molecular weight is 232.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone is a synthetic compound characterized by a unique molecular structure that includes both pyrrolidine and piperidine rings, along with a difluoromethyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a dipeptidyl peptidase IV (DPP-IV) inhibitor, which is relevant in the treatment of type 2 diabetes and other metabolic disorders.
- Molecular Formula : C11H18F2N2O
- Molecular Weight : 232.27 g/mol
- IUPAC Name : [3-(difluoromethyl)pyrrolidin-1-yl]-piperidin-2-ylmethanone
- CAS Number : 2097943-77-4
The biological activity of this compound primarily involves its role as a DPP-IV inhibitor. DPP-IV is an enzyme that degrades incretin hormones, which are important for glucose metabolism. Inhibition of this enzyme leads to increased levels of these hormones, resulting in enhanced insulin secretion and improved glycemic control.
Mechanism Insights:
- Binding Affinity : The difluoromethyl group enhances the compound's binding affinity to DPP-IV, contributing to its pharmacological efficacy.
- Metabolic Stability : The structural features of the compound provide metabolic stability, which is crucial for maintaining therapeutic levels in biological systems.
Biological Activity and Research Findings
Recent studies have explored the biological activity of this compound in various contexts:
Antidiabetic Effects
Research indicates that this compound exhibits significant antidiabetic properties through its action on DPP-IV. In vitro studies demonstrated that the compound effectively inhibits DPP-IV activity, leading to increased levels of active incretin hormones such as GLP-1 (glucagon-like peptide-1) .
Case Studies
- In Vitro Studies : A study conducted on pancreatic beta cells showed that treatment with this compound resulted in enhanced insulin secretion in response to glucose stimulation, supporting its potential use in diabetes management .
- Animal Models : In diabetic rodent models, administration of this compound resulted in significant reductions in blood glucose levels and improvements in glucose tolerance tests .
Comparative Analysis with Similar Compounds
| Compound Name | Mechanism | Biological Activity |
|---|---|---|
| This compound | DPP-IV Inhibition | Antidiabetic |
| (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone | DPP-IV Inhibition | Antidiabetic |
| (3-(Trifluoromethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone | DPP-IV Inhibition | Antidiabetic |
属性
IUPAC Name |
[3-(difluoromethyl)pyrrolidin-1-yl]-piperidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F2N2O/c12-10(13)8-4-6-15(7-8)11(16)9-3-1-2-5-14-9/h8-10,14H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRMBLPPYWOURU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)N2CCC(C2)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















